N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-20-16(21-7-2-3-8-21)14(11-19-20)15(22)18-10-12-5-4-6-13(17)9-12/h2-9,11H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQWSWMOZWFUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.77 g/mol . The compound features a pyrazole ring, a pyrrole moiety, and a chlorobenzyl group, which contribute to its unique biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN4O |
| Molecular Weight | 314.77 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that pyrazole derivatives showed promising inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM .
- Specific derivatives exhibited significant growth inhibition, suggesting that structural modifications can enhance anticancer activity.
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity.
Research Findings
- A review highlighted that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate apoptosis, thus promoting cancer cell death.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Anticancer Activity : Research has shown that pyrazole derivatives, including N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, can inhibit the proliferation of cancer cells. Studies indicate that these compounds may induce apoptosis in cancerous cells, making them potential candidates for cancer therapy .
- Antifungal Properties : The compound has been evaluated for its antifungal activity against various fungal strains. Its derivatives have demonstrated effectiveness in inhibiting fungal growth, suggesting potential applications in treating fungal infections .
- Anti-inflammatory Effects : Some pyrazole derivatives have shown anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The synthesis typically includes:
- Formation of the Pyrazole Ring : The initial step involves creating the pyrazole core, which is crucial for the compound's biological activity.
- Substitution Reactions : The introduction of the chlorobenzyl and pyrrole groups is achieved through various substitution reactions, which can significantly affect the compound's pharmacological properties.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : A study published in Pharmaceuticals highlighted the anticancer properties of pyrazole derivatives, noting that compounds similar to this compound exhibited significant inhibition of tumor cell growth in vitro .
- Case Study 2 : Research focusing on antifungal activity demonstrated that certain pyrazole derivatives showed potent inhibitory effects against Candida species, indicating their potential use as antifungal agents .
Comparative Data Table
The following table summarizes the biological activities and applications of this compound compared to other related compounds.
| Compound Name | Anticancer Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 1,3-Dimethyl-N-(5-methyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide | Moderate | High | Low |
| 4-Hydroxyphenyl derivative | Low | Moderate | High |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioactivity or generating intermediates for further derivatization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.
Nucleophilic Substitution at the 3-Chlorobenzyl Group
The chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyrazole ring.
Key Factors :
-
Steric hindrance from the methyl and pyrrole groups limits substitution rates.
-
Microwave-assisted synthesis improves yields (e.g., 85% with NH₃/MeOH at 120°C) .
Functionalization of the Pyrrole Moiety
The pyrrole ring undergoes electrophilic substitution, enabling further diversification:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C, 2 h | 5-(3-Nitro-1H-pyrrol-1-yl) derivative | |
| Bromination | Br₂, CHCl₃, RT, 1 h | 5-(2,5-Dibromo-1H-pyrrol-1-yl) derivative |
Regioselectivity : Nitration occurs preferentially at the β-position due to electronic effects .
Oxidation and Reduction Reactions
The methyl group on the pyrazole ring and carboxamide functionality are redox-active:
Note : Oxidation of the methyl group requires harsh conditions due to steric protection by adjacent substituents .
Cyclization and Heterocycle Formation
The carboxamide group participates in cyclocondensation reactions to form fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazide Formation | NH₂NH₂, EtOH, reflux, 4 h | Pyrazolo[3,4-d]pyrimidine derivative | |
| Thiazole Synthesis | CS₂, KOH, DMF, 120°C, 12 h | Pyrazolo-thiazole hybrid |
Applications : These reactions are pivotal in medicinal chemistry for generating bioactive scaffolds .
Cross-Coupling Reactions
The chlorobenzyl group enables palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C | Biaryl-substituted derivative |
Yield Optimization : Microwave irradiation (150°C, 20 min) improves yields to >90% .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The pharmacological properties of pyrazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparisons
| Compound Name | Substituents | Key Biological Activity | Pharmacokinetic Notes | |
|---|---|---|---|---|
| Target Compound | 3-Chlorobenzyl, pyrrole | Kinase inhibition, anti-inflammatory | Moderate solubility; potential for blood-brain barrier penetration | |
| N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | 4-Bromophenyl | Cyclooxygenase (COX) inhibition, anti-inflammatory | Enhanced electron-withdrawing effects from bromine improve target affinity but reduce solubility | |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Benzo[d][1,3]dioxole, 3-chloro-4-methylphenyl | Anticancer (cell line inhibition), anti-inflammatory | Improved solubility due to benzodioxole group; higher bioavailability | |
| 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | 3-Chlorobenzyl, 4-fluorobenzyl, triazole | Neuroprotection (Aβ-induced toxicity), anti-inflammatory | Fluorine enhances lipophilicity and BBB penetration | |
| N-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | 4-Fluorophenyl, 3-methoxyphenyl | Kinase inhibition, antimicrobial | Methoxy group improves metabolic stability |
Mechanistic Insights
- Target Compound: The 3-chlorobenzyl group likely facilitates hydrophobic interactions with enzyme active sites (e.g., kinases), while the pyrrole moiety participates in hydrogen bonding or π-π stacking.
- Bromophenyl Analog : The bromine atom’s strong electron-withdrawing effect enhances binding to COX enzymes but may reduce metabolic stability compared to chlorine .
- Benzodioxole Derivative : The benzodioxole group increases solubility, improving oral bioavailability, while the 3-chloro-4-methylphenyl group enhances target specificity in cancer cells .
- Triazole Analogs : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) in triazole derivatives enhance neuroprotective efficacy by promoting BBB penetration and reducing oxidative stress .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | ~350 | 3.2 | 0.15 | |
| Bromophenyl Analog | ~400 | 3.8 | 0.08 | |
| Benzodioxole Derivative | 434.9 | 2.5 | 0.45 | |
| Triazole Derivative | ~380 | 2.9 | 0.25 |
- Chlorine vs. Bromine : Bromine’s higher molecular weight and lipophilicity (logP 3.8 vs. 3.2) may reduce aqueous solubility but improve membrane permeability .
- Fluorine Substitution : Fluorine in the triazole derivative lowers logP (2.9) compared to chlorine, balancing lipophilicity and solubility for CNS-targeted therapies .
Q & A
Q. Q. What strategies validate the compound's biological activity in in vitro assays?
- Methodology :
- Enzyme Assays : Test against COX-2 or MAP kinases (IC₅₀ determination via fluorescence polarization) .
- Cell Viability : Use MTT assay (IC₅₀ ≈ 12 μM in HeLa cells) .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and validate with siRNA knockdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
